N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-5-12-24-19-10-7-16(13-15(19)6-11-21(24)25)23-22(26)18-9-8-17(27-2)14-20(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWDQFMHLHVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl group and the dimethoxybenzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The process might include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline core and the dimethoxybenzamide moiety can bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Impact on Properties
- Alkyl Chain Variations: The 1-butyl group in the target compound contrasts with the 1-(2-(1-methylpyrrolidinyl)ethyl) group in . The butyl chain may favor lipophilicity, impacting membrane permeability and metabolic stability.
Aromatic Substituents :
Compared to the thiophene-2-carboximidamide in or the adamantane group in , the 2,4-dimethoxybenzamide in the target compound balances electron-donating methoxy groups with a planar aromatic system. This may influence π-π stacking interactions in protein binding.Chirality : Analogs like are resolved via chiral chromatography (SFC) using columns like Chiralpak AD-H, achieving >99% enantiomeric excess. The target compound’s lack of reported chiral centers simplifies synthesis but may limit selectivity in enantiomer-sensitive biological targets.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure that combines a tetrahydroquinoline moiety with a dimethoxybenzamide group. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases.
The molecular formula of this compound is , with a molecular weight of 366.46 g/mol. The compound exhibits a logP value of 4.4262, indicating its lipophilicity which is essential for membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 366.46 g/mol |
| logP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.17 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells. The compound's mechanism may involve:
- Enzyme Inhibition : Targeting enzymes critical for tumor growth.
- Receptor Modulation : Interacting with receptors to alter signaling pathways associated with cancer progression.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Quinoline derivatives have been noted for their activity against bacterial and fungal strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their mechanisms:
-
Antitumor Studies :
- A study demonstrated that similar quinoline derivatives showed cytotoxic effects on human cancer cell lines (e.g., A431 and Bcap37) through apoptosis induction mechanisms .
- In Vivo Efficacy :
- Pharmacokinetics :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide?
- Methodology : A common approach involves coupling a substituted tetrahydroquinolinone scaffold with a benzoyl chloride derivative. For example, refluxing 6-aminotetrahydroquinolinone with 2,4-dimethoxybenzoyl chloride in dry DMF containing catalytic piperidine (6 hours) yields the target compound. Post-reaction, concentrate the mixture, cool to precipitate the product, and purify via recrystallization (DMF/H₂O) .
- Optimization : Adjust stoichiometry (equimolar ratios) and reaction time to minimize side products. Piperidine acts as both a base and a catalyst, enhancing acylation efficiency.
Q. How can chromatographic methods be optimized for purifying this compound?
- Methodology : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for initial purification. For challenging separations (e.g., diastereomers), employ preparative HPLC with a C18 column and a methanol/water mobile phase (0.1% TFA additive improves peak resolution) .
- Validation : Monitor purity via HPLC (≥95% by UV at 254 nm) and confirm identity via LC-MS (expected [M+H]⁺ ion).
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC, HMBC). Key features include methoxy protons (δ 3.8–4.0 ppm), tetrahydroquinolinone carbonyl (δ ~170 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
- HRMS : Confirm molecular formula (e.g., ESI-HRMS with <2 ppm error) .
- X-ray crystallography : Resolve absolute configuration if chiral centers are present (e.g., SHELX refinement protocols) .
Advanced Research Questions
Q. How can enantiomers of this compound be separated and characterized?
- Methodology : Use chiral supercritical fluid chromatography (SFC) with a Chiralpak AD-H column. Optimize conditions: 50% isopropyl alcohol/CO₂ (0.2% diethylamine), 100 bar, 50 mL/min flow rate. Monitor enantiomeric excess (ee) via UV (254 nm) and validate with polarimetry (e.g., [α]D²⁵) .
- Case Study : For a structurally similar benzamide, (S)- and (R)-enantiomers showed retention times of 2.42 min and 3.30 min, respectively, with ee >99% .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodology :
- Enzyme inhibition : Screen against targets like sirtuins or EGFR using fluorescence-based assays (e.g., NAD⁺ depletion for sirtuins) .
- Cellular uptake : Radiolabel the compound (e.g., ¹⁸F for PET imaging) and assess blood-brain barrier penetration in rodent models using P-gp inhibitors (e.g., tariquidar) to block efflux transporters .
Q. How can metabolic stability and degradation pathways be studied?
- Methodology :
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS.
- Degradant identification : Use high-resolution mass spectrometry (HRMS/MS) to detect oxidative metabolites (e.g., hydroxylation at the butyl chain) .
Q. What computational approaches aid in target identification?
- Methodology :
- Molecular docking : Dock the compound into EGFR (PDB: 1M17) or sirtuin (PDB: 4IG9) active sites using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with biological activity using descriptors like logP and polar surface area .
Contradictions and Alternative Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
